1-ethyl-N,3-dimethylpiperidin-4-amine

Lipophilicity Drug Design Permeability

1-ethyl-N,3-dimethylpiperidin-4-amine (CAS 1247239-41-3) is a synthetically substituted piperidine building block with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol. It is primarily sourced as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis research.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 1247239-41-3
Cat. No. B1489361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N,3-dimethylpiperidin-4-amine
CAS1247239-41-3
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCCN1CCC(C(C1)C)NC
InChIInChI=1S/C9H20N2/c1-4-11-6-5-9(10-3)8(2)7-11/h8-10H,4-7H2,1-3H3
InChIKeyGQWULILKFDIEHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-ethyl-N,3-dimethylpiperidin-4-amine (CAS 1247239-41-3): Piperidine Scaffold for Specialized Research


1-ethyl-N,3-dimethylpiperidin-4-amine (CAS 1247239-41-3) is a synthetically substituted piperidine building block with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol [1]. It is primarily sourced as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis research . The compound exhibits a computed XLogP3-AA of 1.2, indicating moderate lipophilicity [1].

1-ethyl-N,3-dimethylpiperidin-4-amine: Why Simple Analog Substitution Breaks Reproducibility


Substituting 1-ethyl-N,3-dimethylpiperidin-4-amine with a generic piperidine analog is scientifically unsound. Even minor structural modifications—such as removing the 3-methyl group or replacing the N-ethyl substituent—dramatically alter critical physicochemical properties like lipophilicity (XLogP3-AA shifts from 1.2 to as low as 0.4) and hydrogen-bond donor capacity [1][2]. These changes directly impact membrane permeability, solubility, and target-binding profiles, rendering biological or chemical results incomparable. The quantitative evidence below demonstrates precisely why this specific substitution pattern matters.

1-ethyl-N,3-dimethylpiperidin-4-amine: Head-to-Head Differential Evidence vs. Closest Piperidine Analogs


Lipophilicity: 1-ethyl-N,3-dimethylpiperidin-4-amine vs. 1-ethyl-N-methylpiperidin-4-amine

The target compound exhibits a computed XLogP3-AA of 1.2, compared to 0.8 for 1-ethyl-N-methylpiperidin-4-amine (CAS 864247-56-3), a 0.4-unit increase [1][2]. This difference represents a 50% higher partition coefficient, predicted to enhance membrane permeability and blood-brain barrier penetration—critical for CNS-targeted probe design.

Lipophilicity Drug Design Permeability

Hydrogen-Bond Donor Count: 1-ethyl-N,3-dimethylpiperidin-4-amine vs. N,3-dimethylpiperidin-4-amine

The target compound has one hydrogen-bond donor (the N-methylamine proton), whereas N,3-dimethylpiperidin-4-amine (CAS 473838-12-9) possesses two donors—the secondary amine on the piperidine ring and the same N-methylamine group [1][2]. This additional H-bond donor in the comparator increases polarity (XLogP3 drops to 0.4) and TPSA to 24.1 Ų, altering protein-binding pharmacodynamics.

Hydrogen Bonding Selectivity Protein Binding

Topological Polar Surface Area: 1-ethyl-N,3-dimethylpiperidin-4-amine vs. 1-ethyl-3-methylpiperidin-4-amine

1-ethyl-N,3-dimethylpiperidin-4-amine exhibits a computed topological polar surface area (TPSA) of 15.3 Ų, whereas the primary-amine analog 1-ethyl-3-methylpiperidin-4-amine (CAS 1249998-95-5) has a TPSA of 29.3 Ų—nearly double [1][2]. A TPSA below 60–70 Ų is generally associated with good oral bioavailability and CNS penetration; the target compound's exceptionally low value suggests superior predicted oral absorption.

Polar Surface Area CNS Permeability Oral Bioavailability

1-ethyl-N,3-dimethylpiperidin-4-amine: Optimal Procurement-Application Scenarios Based on Differential Evidence


CNS-Targeted Probe & Lead-Optimization Scaffold

With a predicted XLogP3 of 1.2—significantly higher than des-methyl or des-ethyl analogs—and a TPSA of only 15.3 Ų, 1-ethyl-N,3-dimethylpiperidin-4-amine is particularly suited for medicinal chemistry campaigns requiring passive blood-brain barrier penetration [1]. Its moderate lipophilicity and low polar surface area, as quantified in Section 3, make it a rational scaffold choice when designing CNS-active probes or lead compounds where oral bioavailability is a key requirement.

Selectivity-Driven Kinase or GPCR Ligand Design

The single hydrogen-bond donor capacity of 1-ethyl-N,3-dimethylpiperidin-4-amine distinguishes it from primary-amine analogs that possess two donors [1]. This reduced H-bond donor count may limit off-target interactions, making the compound a preferable core for designing selective kinase inhibitors or GPCR ligands, where minimizing promiscuity is essential for reliable target-engagement studies.

Chiral Building Block for Asymmetric Synthesis

1-ethyl-N,3-dimethylpiperidin-4-amine contains two stereogenic centers (C3 and C4), enabling its use as a chiral building block in asymmetric synthesis . When procurement requires a defined stereochemical starting material for SAR exploration, the compound's specific substitution pattern offers a distinct advantage over achiral or differently substituted piperidine scaffolds.

Structure-Activity Relationship (SAR) Profiling in Piperidine Series

The compound's unique combination of N-ethyl, 3-methyl, and N-methyl substituents provides a valuable reference point for systematic SAR studies. Direct comparisons of its physicochemical and predicted pharmacokinetic properties with those of closely related analogs (as detailed in Section 3) enable researchers to deconvolute the contributions of each substituent to lipophilicity, polarity, and hydrogen-bond potential [1].

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